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Technical Support Center: Overcoming hERG Inhibition with JNJ-46356479 Analogs

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Compound of Interest		
Compound Name:	JNJ-46356479	
Cat. No.:	B15574158	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with **JNJ-46356479** and its analogs, with a specific focus on mitigating hERG channel inhibition.

Frequently Asked Questions (FAQs)

Q1: What is JNJ-46356479 and what is its primary mechanism of action?

JNJ-46356479 is a selective and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).[1][2][3] As a PAM, it does not directly activate the mGluR2 receptor but enhances the receptor's response to the endogenous agonist, glutamate. [1][4] This mechanism is of interest for the treatment of central nervous system disorders, such as schizophrenia, by modulating glutamate neurotransmission.[1][4]

Q2: Why is hERG inhibition a concern when working with JNJ-46356479 analogs?

The human ether-à-go-go-related gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. Inhibition of this channel can prolong the QT interval, leading to a potentially fatal cardiac arrhythmia called Torsades de Pointes.[5] During the development of **JNJ-46356479**, initial prototype compounds showed undesirable hERG inhibition, a common issue in drug discovery programs.[1][4][6] Therefore, careful monitoring and mitigation of hERG liability are critical when designing new analogs.



Q3: What are the common structural features in mGluR2 PAMs that might lead to hERG inhibition?

While a definitive pharmacophore for hERG inhibition is complex, certain physicochemical properties are associated with an increased risk. These often include:

- High Lipophilicity: Increased lipophilicity can lead to non-specific binding to the hydrophobic regions of the hERG channel.
- Basicity: The presence of a basic nitrogen atom that can become protonated at physiological pH is a common feature of many hERG inhibitors.

The lead optimization process for **JNJ-46356479** focused on subtle structural modifications to mitigate these liabilities while retaining potency at the mGluR2 receptor.[1][6]

Q4: How can I reduce hERG inhibition in my JNJ-46356479 analog series?

Based on the development of **JNJ-46356479** and general medicinal chemistry strategies, consider the following approaches:

- Modulate Basicity: Subtle changes to the chemical environment of basic nitrogen atoms can significantly impact their pKa and reduce hERG affinity.
- Reduce Lipophilicity: Introducing polar groups or modifying lipophilic regions of the molecule can decrease non-specific binding to the hERG channel.
- Structural Modifications: The discovery of JNJ-46356479 involved addressing hERG issues through subtle molecular modifications that improved the overall property profile of the lead compounds.[1][4][6]

Troubleshooting Guide

Problem: My novel **JNJ-46356479** analog shows potent mGluR2 activity but has a high level of hERG inhibition.

Possible Cause: The structural modifications made to improve mGluR2 potency may have inadvertently increased the affinity for the hERG channel. This is a common challenge in lead optimization.[1][6]



Solutions:

- Systematic SAR Exploration: Synthesize a focused library of analogs with modifications at the sites known to influence hERG liability (e.g., basic amine regions, lipophilic moieties).
- Physicochemical Property Analysis: Analyze the calculated properties (e.g., cLogP, pKa) of your active but hERG-liable compounds and compare them to JNJ-46356479 and its less hERG-active precursors.
- In Silico Modeling: Utilize predictive QSAR models for hERG inhibition to guide the design of new analogs with a lower probability of off-target activity.[7]

Problem: I am seeing inconsistent results in my in-vitro hERG assay.

Possible Cause: Inconsistencies in hERG assay results can arise from several factors, including compound solubility, stability, and the specific experimental protocol used.

Solutions:

- Ensure Compound Solubility: Poor solubility can lead to inaccurate concentration-response curves. Verify the solubility of your compounds in the assay buffer and consider using a cosolvent if necessary, ensuring the final concentration of the solvent does not affect the assay.
- Standardize Experimental Conditions: Use a consistent and validated hERG assay protocol.
 Key parameters to control include cell line, temperature, voltage protocol, and compound incubation time.
- Include Reference Compounds: Always include a known hERG inhibitor (e.g., E-4031, cisapride) as a positive control to ensure the assay is performing as expected.

Data Presentation

The following table summarizes the in vitro potency and hERG inhibition data for **JNJ-46356479** and a precursor compound, highlighting the successful mitigation of hERG liability while maintaining mGluR2 activity.



Compound	mGluR2 PAM EC50 (nM)	hERG Inhibition IC50 (μM)
Precursor Compound 6	78	< 1
JNJ-46356479 (27)	78	> 30

Data extracted from Cid JM, et al. J Med Chem. 2016.

Experimental Protocols Whole-Cell Patch-Clamp hERG Assay

This is the gold-standard method for assessing hERG channel inhibition.

- 1. Cell Preparation:
- Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
- Culture cells to 70-90% confluency before the experiment.
- On the day of the experiment, dissociate cells into a single-cell suspension.
- 2. Electrophysiology Recording:
- Use a patch-clamp amplifier and data acquisition system.
- Pull borosilicate glass pipettes to a resistance of 2-5 M Ω when filled with the internal solution.
- Establish a high-resistance (>1 $G\Omega$) seal between the pipette and a single cell.
- Rupture the cell membrane to achieve the whole-cell configuration.
- 3. Voltage Protocol and Data Acquisition:
- Clamp the cell at a holding potential of -80 mV.
- Apply a depolarizing pulse to +20 mV to activate the hERG channels, followed by a repolarizing ramp or step to elicit the characteristic tail current.



- Record baseline currents in the vehicle control solution.
- Perfuse the cell with increasing concentrations of the test compound, allowing the current to reach a steady state at each concentration.
- Record the hERG tail current at each concentration.
- 4. Data Analysis:
- Measure the peak tail current amplitude at each compound concentration.
- Normalize the current to the baseline control.
- Plot the percent inhibition against the compound concentration and fit the data to a concentration-response curve to determine the IC50 value.

Thallium Flux Assay (High-Throughput Screening)

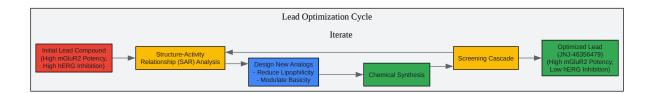
This is a fluorescence-based assay suitable for higher throughput screening of hERG inhibition.

- 1. Cell Preparation:
- Plate hERG-expressing cells in a multi-well plate.
- Load the cells with a thallium-sensitive fluorescent dye.
- 2. Compound Incubation:
- Add the test compounds at various concentrations to the wells and incubate.
- 3. Thallium Stimulation and Fluorescence Reading:
- Add a stimulus buffer containing thallium to the wells.
- Immediately measure the fluorescence intensity over time using a fluorescence plate reader.
- 4. Data Analysis:



- Calculate the rate of fluorescence increase, which is proportional to the influx of thallium through open hERG channels.
- Compare the fluorescence signal in compound-treated wells to control wells to determine the percent inhibition.

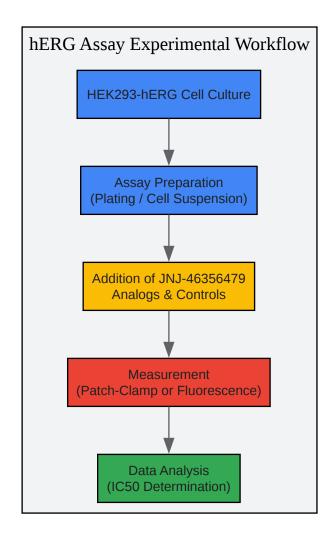
Visualizations



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Caption: Iterative lead optimization cycle for mitigating hERG inhibition.

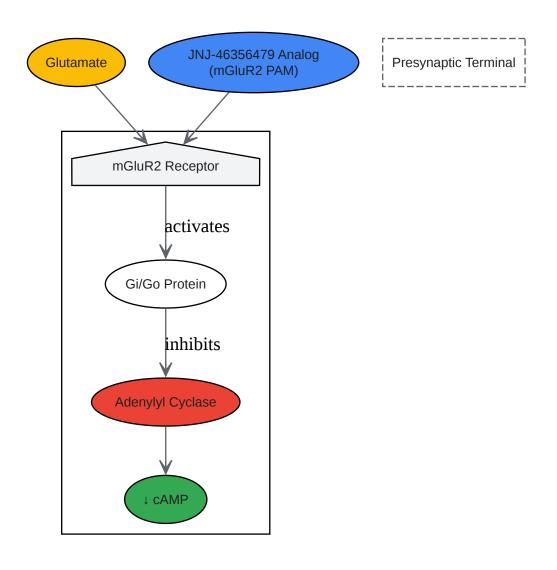




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Caption: General workflow for in vitro hERG channel assays.





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Caption: Simplified mGluR2 signaling pathway modulated by a PAM.

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